Home > Products > Screening Compounds P116978 > (1E)-CFI-400437 (dihydrochloride)
(1E)-CFI-400437 (dihydrochloride) - 1168722-82-4

(1E)-CFI-400437 (dihydrochloride)

Catalog Number: EVT-2866056
CAS Number: 1168722-82-4
Molecular Formula: C29H30Cl2N6O2
Molecular Weight: 565.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1E)-CFI-400437 (dihydrochloride) is a chemical compound that has garnered attention for its potential applications in scientific research, particularly as a selective inhibitor of Polo-like kinase 4 (PLK4). This kinase plays a crucial role in cell cycle regulation and is implicated in various types of cancer. The compound is classified under small molecule inhibitors and is primarily investigated for its therapeutic potential in oncology.

Source and Classification

The compound was identified through rational drug design and optimization strategies aimed at enhancing the specificity and potency of PLK4 inhibitors. It belongs to a class of compounds that target kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The specific molecular structure and properties of (1E)-CFI-400437 make it a promising candidate for further development in cancer therapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1E)-CFI-400437 involves several key steps, typically starting from readily available phenolic compounds. The synthetic route generally includes:

  1. Formation of Key Intermediates: The initial step often involves the reaction of a substituted phenol with appropriate electrophiles to form intermediates that can be further modified.
  2. Cyclization Reactions: These intermediates undergo cyclization to create the core structure of the compound, often utilizing catalysts or specific reaction conditions to promote the formation of desired cyclic structures.
  3. Salt Formation: The final product is usually converted into its dihydrochloride salt form to enhance solubility and stability for pharmaceutical applications.

Technical details regarding the synthesis can include specific reaction conditions such as temperature, solvent choice, and purification methods like chromatography to isolate the final product in high purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of (1E)-CFI-400437 can be depicted using standard chemical notation, highlighting its functional groups and connectivity. Key structural features include:

  • Molecular Formula: C₁₄H₁₄Cl₂N₄O
  • Molecular Weight: Approximately 319.19 g/mol
  • IUPAC Name: (1E)-N-(2-(4-(3-(dimethylamino)phenyl)thiazol-2-yl)phenyl)ethenamine dihydrochloride

The structure features a thiazole ring, an amine group, and multiple aromatic rings that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

(1E)-CFI-400437 can participate in various chemical reactions typical for small molecules:

  1. Substitution Reactions: The presence of aromatic rings allows for electrophilic aromatic substitution, which can modify the compound for enhanced activity or selectivity.
  2. Reduction Reactions: Certain functional groups within the molecule may undergo reduction, altering their reactivity or solubility.
  3. Hydrolysis: Under specific conditions, hydrolysis may occur, particularly if ester or amide linkages are present.

These reactions are critical for modifying the compound's properties during drug development.

Mechanism of Action

Process and Data

The mechanism of action for (1E)-CFI-400437 as a PLK4 inhibitor involves:

  1. Binding to PLK4: The compound selectively binds to the active site of PLK4, inhibiting its kinase activity.
  2. Disruption of Cell Cycle Progression: By inhibiting PLK4, (1E)-CFI-400437 disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
  3. Selectivity: Its design aims to minimize off-target effects, making it a promising candidate for targeted cancer therapies.

Data from preclinical studies indicate significant efficacy against various cancer cell lines with high PLK4 expression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(1E)-CFI-400437 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stability studies suggest that the compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

(1E)-CFI-400437 has several potential applications in scientific research:

  • Cancer Research: As a PLK4 inhibitor, it is primarily studied for its effects on tumor growth inhibition and potential use in combination therapies.
  • Cell Biology Studies: Researchers utilize this compound to investigate cell cycle dynamics and the role of PLK4 in cellular processes.
  • Drug Development: Ongoing studies aim to optimize this compound's efficacy and safety profile for clinical use in oncology.
Synthesis and Structural Optimization of (1E)-CFI-400437 (Dihydrochloride)

Rational Drug Design Strategies for PLK4-Targeted Inhibitors

The development of (1E)-CFI-400437 originated from structure-based virtual screening targeting the ATP-binding site of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication overexpressed in breast, lung, and colorectal cancers. Initial in silico studies employed a PLK4 homology model derived from the X-ray structure (PDB: 4YUR) to identify indolinone-based hits with moderate affinity. Lead optimization focused on enhancing selectivity and potency through strategic modifications:

  • Core Structure Refinement: Introduction of an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold improved hydrophobic interactions with the hinge region (Glu90, Cys92). This modification yielded a 15-fold increase in PLK4 binding affinity (IC₅₀ reduced from ~9 nM to 0.6 nM) [1] [4].
  • Selectivity Engineering: Molecular dynamics simulations revealed that a methylene linker between indolinone and indazole rings minimized off-target binding. The optimized compound exhibited >10,000-fold selectivity over PLK1-3 and retained activity against Aurora kinases (Aurora A IC₅₀: 0.37 µM; Aurora B IC₅₀: 0.21 µM) [1] [3].
  • Cellular Potency Validation: In MDA-MB-468 breast cancer cells, (1E)-CFI-400437 induced G₂/M arrest and centrosome amplification at 0.5–2.5 μM concentrations, confirming target engagement [4].

Table 1: Key Structural Modifications and Effects on PLK4 Inhibition

Modification SiteInitial StructureOptimized StructurePLK4 IC₅₀ Change
Core ScaffoldIndolinone(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one9 nM → 0.6 nM
Hinge BinderNoneIndazole nitrogenSelectivity >10,000-fold vs PLK1
Solubility EnhancerHydrophobic groupsTertiary amineImproved logD by 1.2 units

Scaffold-Hopping Approaches in Derivative Development

Scaffold hopping was employed to overcome limitations of first-generation PLK4 inhibitors like R1530 and centrinone, which exhibited off-target activity against Aurora kinases. Two primary strategies were utilized:

  • Heterocycle Replacement: The indole ring in VX680 was replaced with an indazolylmethylene moiety, leveraging bioisosteric principles to maintain hydrogen bonding with Glu96 while reducing molecular rigidity. This "small-step" hop (classification per [7]) enhanced cellular permeability by 40% in Caco-2 assays [2] [4].
  • Topology-Based Redesign: Computational shape-similarity screening identified pyrazolo[3,4-d]pyrimidine as a viable scaffold alternative. Although not directly applied to (1E)-CFI-400437, this approach informed later analogs (e.g., CZL-S092) that achieved picomolar PLK4 inhibition (IC₅₀: 0.9 nM) through improved hydrophobic cavity filling [6] [9].The (1E)-CFI-400437 scaffold demonstrated superior metabolic stability over predecessors (t₁/₂ > 120 min in liver microsomes), attributed to reduced CYP3A4 susceptibility from the indazole-for-indole swap [4].

Table 2: Scaffold-Hopping Trajectory in PLK4 Inhibitor Development

Original ScaffoldHopped ScaffoldHop Category¹Key Outcome
VX680 (Pyrrolopyrazole)(1E)-CFI-400437 (Indazolylindolinone)Heterocycle replacementPLK4 IC₅₀: 0.6 nM vs 7.66 nM
CFI-400437CZL-S092 (Indazole-thiazole)Ring opening + topologyOral bioavailability: 22.1%
Centrinone (Pyrimidine)24j (Pyrazolopyrimidine)TopologySelectivity: 8,750-fold vs PAK4

¹Classification per [7]

Salt Formation and Stability Enhancements for Pharmaceutical Utility

Conversion of the free base (1E)-CFI-400437 to its dihydrochloride salt (CAS: 1247000-76-5) addressed critical pharmaceutical limitations:

  • Solubility-PH Profile: The free base exhibited pH-dependent solubility (<5 μg/mL at pH 6.8), impairing oral absorption. Salt formation increased aqueous solubility to 1 mg/mL (1.77 mM) in water, facilitating in vivo administration [3] [8].
  • Solid-State Stability: Dihydrochloride formation suppressed disproportionation risks by stabilizing the tertiary amine protonation state. Accelerated stability testing (40°C/75% RH) showed <2% degradation after 4 weeks, compared to 15% for the free base [3] [8].
  • In Vivo Performance: The salt form demonstrated 99% plasma protein binding in mice and an AUC of 190 ng•h/mL at 50 mg/kg (IP), enabling efficacy studies in xenograft models. PEG400-water (30:70) suspensions retained >95% potency after 21 days of storage [3].

Mechanistic Insight: Salt formation shifted the pHₘₐₓ (pH of maximum solubility) from 7.2 to 5.8, preventing crystallization in gastrointestinal fluids. XRPD confirmed amorphous character, enhancing dissolution kinetics without compromising chemical stability [8].

Properties

CAS Number

1168722-82-4

Product Name

(1E)-CFI-400437 (dihydrochloride)

IUPAC Name

5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride

Molecular Formula

C29H30Cl2N6O2

Molecular Weight

565.5

InChI

InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15+;;

InChI Key

XQZOWXHJNLSRCM-AEZZRCKESA-N

SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.